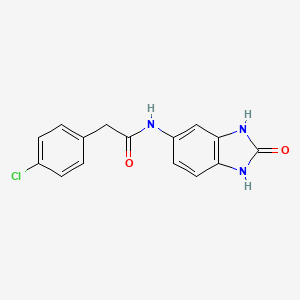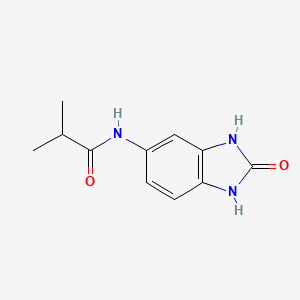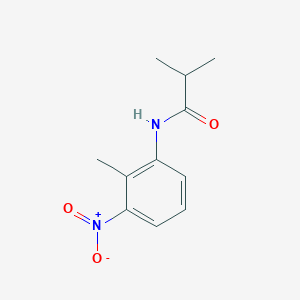![molecular formula C17H28N2O4S B4407861 2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide](/img/structure/B4407861.png)
2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide
説明
2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
作用機序
2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide inhibits chloride channels by binding to a specific site on the channel protein. This binding site is located on the extracellular side of the channel and is thought to involve a sulfonamide group on this compound. The exact mechanism by which this compound inhibits chloride channels is not fully understood, but it is thought to involve a conformational change in the channel protein that prevents chloride ions from passing through the channel pore.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, many of which are related to its inhibition of chloride channels. For example, this compound has been shown to inhibit the secretion of chloride ions in the airways, which is important for the treatment of cystic fibrosis. This compound has also been shown to inhibit the volume-regulated anion channel, which is involved in the regulation of cell volume. In addition, this compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is important for the regulation of intracellular pH.
実験室実験の利点と制限
2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide has several advantages as a tool for scientific research. It is a potent inhibitor of chloride channels and has been shown to be effective in a variety of experimental systems. This compound is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can have off-target effects on other ion channels, which can complicate the interpretation of experimental results. In addition, the mechanism by which this compound inhibits chloride channels is not fully understood, which can make it difficult to design experiments to study the effects of this compound on specific chloride channels.
将来の方向性
There are several future directions for research on 2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide. One area of research is to better understand the mechanism by which this compound inhibits chloride channels. This could involve the use of structural biology techniques such as X-ray crystallography or cryo-electron microscopy to determine the structure of the this compound-bound chloride channel. Another area of research is to develop more specific inhibitors of chloride channels that do not have off-target effects on other ion channels. This could involve the use of high-throughput screening methods to identify compounds that selectively inhibit specific chloride channels. Finally, there is a need for more studies on the physiological and pathological roles of chloride channels in various tissues and organs. This could involve the use of animal models of disease to study the effects of chloride channel dysfunction and the potential therapeutic benefits of chloride channel modulators.
科学的研究の応用
2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide has been widely used in scientific research as a tool to study chloride channels. It has been shown to inhibit a variety of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has also been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal excitability.
特性
IUPAC Name |
2-[2-(diethylsulfamoyl)-4,5-dimethylphenoxy]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-7-19(8-2)24(21,22)16-10-14(6)13(5)9-15(16)23-11-17(20)18-12(3)4/h9-10,12H,7-8,11H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRLCINSWOUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)

![2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4407815.png)
![3-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4407823.png)
![2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407830.png)
![5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride](/img/structure/B4407835.png)

![4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4407845.png)
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4407870.png)

![4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)